4-(Phenoxymethyl)benzaldehyde

Vue d'ensemble

Description

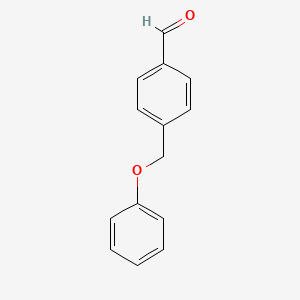

4-(Phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is characterized by a benzaldehyde group substituted with a phenoxymethyl group at the para position. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Mécanisme D'action

Target of Action

4-(Phenoxymethyl)benzaldehyde is an organic compound used as a starting material for organic synthesis . It serves as an important intermediate for the synthesis of other compounds, such as 4-phenoxymethylbenzyl alcohol and 4-phenoxymethylbenzoic acid . .

Biochemical Pathways

This compound can be synthesized through the reaction of 4-chloromethylbenzaldehyde and phenyl ether . This reaction replaces the chlorine atom with a phenoxy group to produce the target compound . .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as alcohols, ethers, and ketones, but is sparingly soluble in water . This suggests that its bioavailability may be influenced by these properties.

Result of Action

As an intermediate in organic synthesis, its primary role is likely in the production of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, light-protected, and well-ventilated place, away from sources of ignition and oxidizing agents . In case of contact with the human body, it should be rinsed off with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Phenoxymethyl)benzaldehyde involves the oxidation of 4-(Phenoxymethyl)benzyl alcohol using Dess-Martin periodane in dichloromethane at room temperature. The reaction mixture is stirred for 30 minutes and then poured into a sodium hydroxide water solution. The organic layer is separated, washed with water, dried over sodium sulfate, and purified by silica gel column chromatography using a hexane/ethyl acetate mixture .

Industrial Production Methods: Industrial production methods for this compound typically involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxymethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: 4-(Phenoxymethyl)benzoic acid.

Reduction: 4-(Phenoxymethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

4-(Phenoxymethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fragrances, dyes, and polymers

Comparaison Avec Des Composés Similaires

Benzaldehyde: Lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.

4-Methylbenzaldehyde: Contains a methyl group instead of a phenoxymethyl group, affecting its reactivity and applications.

4-Hydroxybenzaldehyde: Contains a hydroxyl group, which can participate in hydrogen bonding and alter its chemical behavior.

Uniqueness: 4-(Phenoxymethyl)benzaldehyde is unique due to the presence of the phenoxymethyl group, which provides additional sites for chemical modification and enhances its utility in organic synthesis and industrial applications .

Activité Biologique

4-(Phenoxymethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound, with the chemical formula C14H12O2, is characterized by a phenoxy group attached to a benzaldehyde moiety. It can be synthesized through various methods, including microwave-assisted reactions and multi-component synthesis techniques. For instance, it has been reported that this compound can be synthesized by refluxing appropriate precursors in solvents such as DMF or methanol .

The biological activity of this compound is attributed to its interaction with various biological targets. Research has demonstrated that it exhibits:

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds synthesized from this aldehyde have been tested against pancreatic carcinoma and colorectal carcinoma cell lines, showing significant cytotoxic effects .

- Antimicrobial Activity : The compound has been evaluated for antibacterial properties against various pathogens. It was found that benzaldehyde derivatives could inhibit the growth of bacteria like E. coli and Staphylococcus aureus by regulating metabolism-associated gene expression .

- Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), suggesting potential applications in treating neurodegenerative diseases .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study investigated several derivatives of this compound for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values indicating strong potency against specific cancer types . -

Antimicrobial Efficacy :

Another research effort focused on the antibacterial activity of benzaldehyde Schiff bases derived from this compound. These compounds demonstrated bactericidal effects and were effective in inhibiting the growth of multiple bacterial strains through gene expression modulation related to virulence and metabolism .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

4-(phenoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGXYDMVIJFOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477697 | |

| Record name | 4-(phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-70-7 | |

| Record name | 4-(phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(phenoxymethyl)benzaldehyde in the synthesis of triazolopyrimidines?

A1: this compound acts as an aldehyde source in a multicomponent reaction. [, ] It reacts with acetoacetamides and 5-amino-1,2,4-triazole to form the desired triazolopyrimidine ring system.

Q2: How does the reaction time compare between conventional heating and microwave irradiation for this synthesis?

A2: The research demonstrates that using microwave irradiation significantly reduces the reaction time compared to conventional heating methods. [, ] The synthesis of triazolopyrimidines with this compound was achieved within 20-30 minutes using microwave irradiation [], while conventional heating required 30-45 minutes []. This highlights the efficiency of microwave-assisted synthesis for this reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.